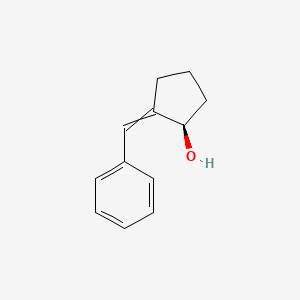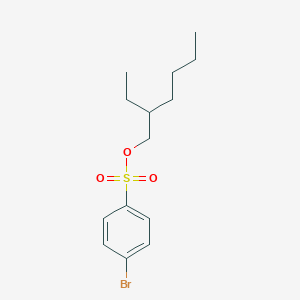
2-Ethylhexyl 4-bromobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 4-bromobenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom and a sulfonate group attached to the benzene ring, along with a 2-ethylhexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 4-bromobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of benzene to introduce the bromine atom. This is followed by sulfonation to attach the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine, sulfuric acid, and aluminum chloride as a catalyst for the Friedel-Crafts reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-bromobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to remove the sulfonate group.
Addition Reactions: The benzene ring can participate in addition reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of benzene derivatives without the sulfonate group
Scientific Research Applications
2-Ethylhexyl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethylhexyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzene-1-sulfonate: Lacks the 2-ethylhexyl group, resulting in different chemical properties.
2-Ethylhexyl benzene-1-sulfonate: Lacks the bromine atom, affecting its reactivity and applications
Uniqueness
2-Ethylhexyl 4-bromobenzene-1-sulfonate is unique due to the combination of the bromine atom, sulfonate group, and 2-ethylhexyl group.
Properties
CAS No. |
192572-75-1 |
|---|---|
Molecular Formula |
C14H21BrO3S |
Molecular Weight |
349.29 g/mol |
IUPAC Name |
2-ethylhexyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C14H21BrO3S/c1-3-5-6-12(4-2)11-18-19(16,17)14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
OSJFJADDEFKLJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


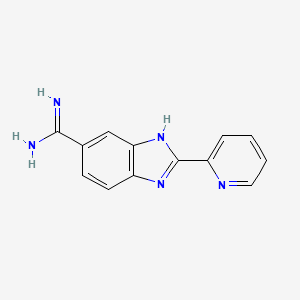
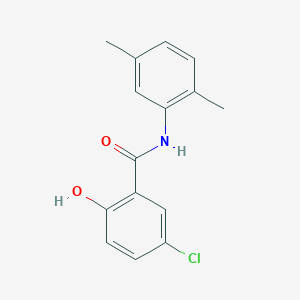

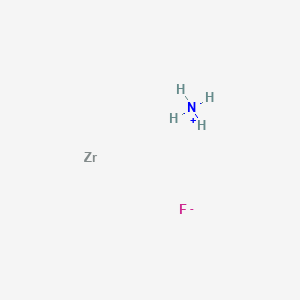
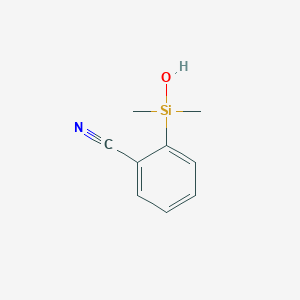
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)

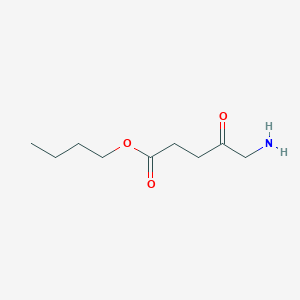
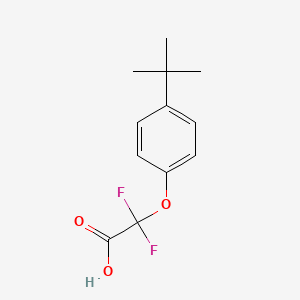
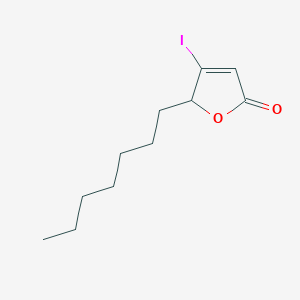
![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
